
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, with an additional bromoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromoethyl)-3-fluorobenzene typically involves the bromination of 1-(2-bromoethyl)-3-fluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding bromo-fluoro ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromo groups can lead to the formation of the corresponding fluorobenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted fluorobenzene derivatives.
Oxidation: Formation of bromo-fluoro ketones or carboxylic acids.
Reduction: Formation of fluorobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-bromoethyl)-3-fluorobenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block that undergoes chemical transformations to form desired products. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(2-bromoethoxy)ethane
- 2-Bromoethanol
- 3-(2-Bromoethyl)indole
Uniqueness
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with an additional bromoethyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C8H7Br2F |
|---|---|
Molekulargewicht |
281.95 g/mol |
IUPAC-Name |
2-bromo-1-(2-bromoethyl)-3-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-5-4-6-2-1-3-7(11)8(6)10/h1-3H,4-5H2 |
InChI-Schlüssel |
BLBKFYRZNQEDFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)Br)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


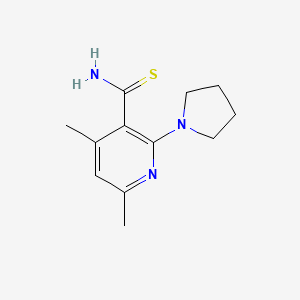
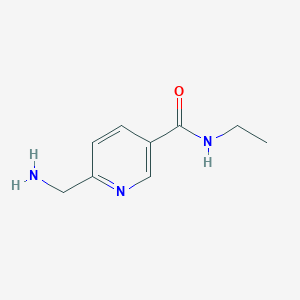
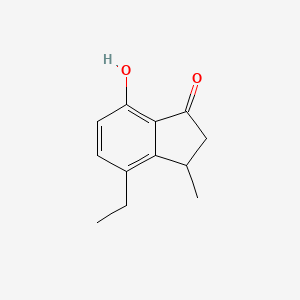
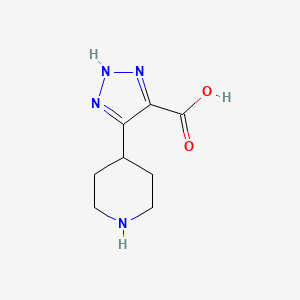

![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)
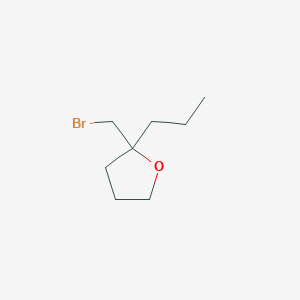
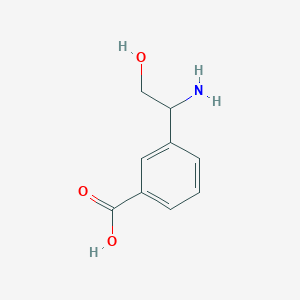
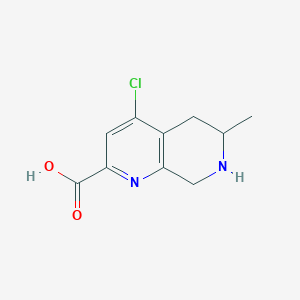

![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)

